molecular formula C16H22BrNO3S B1443533 Ethyl 2-[(2-bromobutanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 1365963-56-9

Ethyl 2-[(2-bromobutanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B1443533
CAS No.: 1365963-56-9
M. Wt: 388.3 g/mol
InChI Key: LLRMFLUVFFWNPV-UHFFFAOYSA-N
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Description

Ethyl 2-[(2-bromobutanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a functionalized cycloheptathiophene derivative characterized by a bicyclic core structure: a seven-membered cycloheptane fused with a thiophene ring. The molecule features an ethyl carboxylate group at position 3 and a 2-bromobutanoylamino substituent at position 2. Its molecular weight is approximately 354.04 g/mol (C₁₅H₁₉BrN₂O₃S) .

Properties

IUPAC Name

ethyl 2-(2-bromobutanoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrNO3S/c1-3-11(17)14(19)18-15-13(16(20)21-4-2)10-8-6-5-7-9-12(10)22-15/h11H,3-9H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLRMFLUVFFWNPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=C(C2=C(S1)CCCCC2)C(=O)OCC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901109650
Record name 4H-Cyclohepta[b]thiophene-3-carboxylic acid, 2-[(2-bromo-1-oxobutyl)amino]-5,6,7,8-tetrahydro-, ethyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365963-56-9
Record name 4H-Cyclohepta[b]thiophene-3-carboxylic acid, 2-[(2-bromo-1-oxobutyl)amino]-5,6,7,8-tetrahydro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365963-56-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4H-Cyclohepta[b]thiophene-3-carboxylic acid, 2-[(2-bromo-1-oxobutyl)amino]-5,6,7,8-tetrahydro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901109650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Analysis

Biochemical Properties

Ethyl 2-[(2-bromobutanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with kinases, which are enzymes that play a crucial role in cell signaling pathways. The nature of these interactions often involves the inhibition or activation of the enzyme’s activity, leading to downstream effects on cellular processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in inflammatory responses, thereby modulating the inflammatory process. Additionally, it impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as receptors and enzymes, leading to changes in their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can activate or inhibit gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound in in vitro and in vivo studies has revealed potential effects on cellular function, including changes in cell viability and proliferation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with other metabolic pathways. These interactions can result in changes in the levels of key metabolites, affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound may be actively transported into cells via transporter proteins, where it can accumulate and exert its biological effects. Additionally, binding proteins may facilitate its distribution within different cellular compartments, influencing its localization and activity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect cellular metabolism and energy production.

Comparison with Similar Compounds

Comparison with Structural Analogs

Aliphatic Bromo-Substituted Derivatives

  • Ethyl-2-(6-bromohexanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate (4d): This analog replaces the 2-bromobutanoyl group with a 6-bromohexanamide chain. The longer aliphatic chain increases lipophilicity (logP ≈ 4.5 vs. Elemental analysis data (C, 50.78%; Br, 22.41%) confirms its stoichiometry .

Aromatic Fluorinated Derivatives

  • Ethyl 2-[(2-fluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate (21): Substituting the bromoaliphatic chain with a 2-fluorobenzoyl group introduces aromatic π-electron effects. The fluorine atom induces electron-withdrawing properties, altering electronic distribution in the amide bond (¹H NMR: δ 12.25 ppm for NH vs. δ 13.00 ppm in aliphatic analogs). This compound showed 100% yield under Method B conditions .
  • Ethyl 2-[(4-fluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate (23): The para-fluorine substitution reduces steric hindrance compared to the ortho-fluoro analog, resulting in a lower yield (64%) due to competing side reactions .

Chlorinated Derivatives

  • Ethyl 2-[(2-chloroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate: The shorter chloroacetyl chain decreases molecular weight (315.8 g/mol vs. 354.04 g/mol) and polar surface area (83.6 Ų vs. 89.2 Ų). The chlorine atom’s lower electronegativity compared to bromine reduces leaving-group ability, impacting reactivity in substitution reactions .

Substituent Effects on Physicochemical Properties

Property Target Compound (2-bromobutanoyl) 6-Bromohexanamide (4d) 2-Fluorobenzoyl (21) 2-Chloroacetyl
Molecular Weight (g/mol) 354.04 354.04 341.39 315.8
Melting Point (°C) Not reported Not reported 117–118 Not reported
logP (XLogP3) 3.9 4.5 3.7 4.3
Polar Surface Area (Ų) 89.2 89.2 83.6 83.6
Yield (%) Not reported Not reported 100 Not reported

Antitumor Activity

  • Tetrazole-Substituted Analogs (8a, 8b, 8c) :
    Derivatives like 8a (Ethyl 2-(5-(thiophen-3-yl)-1H-tetrazol-1-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate) exhibit enhanced antitumor activity against MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. Compound 8a showed 52% yield and moderate efficacy, while 8b (3,4-dimethoxyphenyl substituent) demonstrated higher potency due to improved hydrophobic interactions .

Preparation Methods

Gewald Reaction Approach

  • Starting Materials: Cycloheptanone, ethyl cyanoacetate, elemental sulfur, and a base such as diethylamine or morpholine.
  • Reaction Conditions: The mixture is refluxed in ethanol or methanol under sonication or stirring at approximately 20–110 °C for several hours (typically 3–15 hours depending on the specific protocol).
  • Mechanism: The reaction proceeds through the condensation of cycloheptanone with ethyl cyanoacetate, followed by sulfur incorporation to form the thiophene ring, yielding ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate.
  • Yield: Reported yields are high, often around 90% under optimized conditions.

Representative Literature Procedure

Step Reagents & Conditions Outcome
1 Cycloheptanone + ethyl cyanoacetate + S + base (e.g., diethylamine) Reflux in ethanol/methanol, 3–15 h
2 Reaction monitored by TLC Formation of ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
3 Workup: filtration, solvent evaporation, crystallization Pure product isolated with ~90% yield

This method is supported by data from chemical suppliers and medicinal chemistry reports, confirming the reliability of the Gewald reaction for this intermediate synthesis.

Acylation to Form Ethyl 2-[(2-bromobutanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

The key step to obtain the target compound involves acylation of the amino group with a 2-bromobutanoyl chloride derivative.

General Acylation Procedure

  • Starting Material: Ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate.
  • Acylating Agent: 2-bromobutanoyl chloride (or analogous acid chloride).
  • Base: Potassium carbonate (K2CO3) or other suitable bases to neutralize the generated HCl.
  • Solvent: Dry acetone or other aprotic solvents.
  • Conditions: Stirring at room temperature or slightly elevated temperature for 1–2 hours.
  • Workup: Reaction mixture poured onto crushed ice, product isolated by filtration or extraction, followed by purification (e.g., recrystallization).

Reaction Scheme Summary

Component Amount (mol) Solvent Temperature Time Notes
Ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate 0.01 Acetone Room temperature 1 hour Stirred with K2CO3 base
2-bromobutanoyl chloride 0.01 Added dropwise
Potassium carbonate (K2CO3) 0.01 Neutralizes HCl byproduct

This acylation method is analogous to procedures reported for related chloroacetylation reactions on thiophene derivatives, as described in recent synthetic studies.

Analytical and Characterization Data Supporting Preparation

  • Spectroscopic Confirmation: The products are characterized by ^1H NMR, IR, and mass spectrometry to confirm the successful formation of the amide bond and the presence of the bromobutanoyl substituent.
  • Purity Assessment: Thin-layer chromatography (TLC) and recrystallization are used to ensure product purity.
  • Yields: Typically, the acylation step proceeds with good yields (70–85%), depending on reaction conditions and purification methods.

Summary Table of Preparation Steps

Step Target Compound Reagents & Conditions Yield (%) Notes
1 Ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate Cycloheptanone, ethyl cyanoacetate, sulfur, base; reflux in ethanol/methanol, 3–15 h ~90 Gewald reaction; key intermediate
2 This compound Acylation with 2-bromobutanoyl chloride, K2CO3, acetone, RT, 1 h 70–85 Amide formation via nucleophilic acyl substitution

Research Findings and Notes

  • The Gewald reaction is the most reliable and widely used method for synthesizing the aminothiophene intermediate, providing high purity and yield.
  • The acylation step requires careful control of stoichiometry and reaction conditions to avoid overreaction or side products.
  • Use of dry solvents and anhydrous conditions improves the acylation efficiency.
  • Alternative bases such as triethylamine may be used but potassium carbonate is preferred for its mildness and ease of removal.
  • The overall synthetic route is amenable to scale-up and modification for derivative synthesis.

Q & A

Basic: How can researchers optimize the synthesis of this compound?

Answer:
The synthesis typically involves multi-step protocols, including:

  • Acylation : Reacting ethyl 2-amino-cycloheptathiophene-3-carboxylate with 2-bromobutanoyl chloride under anhydrous conditions (e.g., dry CH₂Cl₂, N₂ atmosphere) to introduce the bromobutanoyl group .
  • Cyclization : Using catalysts like triethylamine or diethylamine to facilitate intramolecular cyclization, as seen in analogous thiophene derivatives .
  • Purification : Employ reverse-phase HPLC with gradients (e.g., methanol-water) or column chromatography (silica gel, heptane/EtOAc) to isolate the product .
    Key parameters: Monitor reaction progress via TLC, optimize stoichiometry (1.2–1.5 equivalents of acylating agent), and control temperature (reflux for 5–12 hours) .

Basic: What analytical techniques confirm the molecular structure?

Answer:

  • X-ray Crystallography : Resolves crystal packing and confirms stereochemistry, as applied to structurally similar cycloheptathiophene derivatives .
  • NMR Spectroscopy :
    • ¹H NMR : Look for characteristic shifts: δ 4.2–4.3 ppm (ester -OCH₂CH₃), δ 2.5–3.0 ppm (cycloheptathiophene protons), and δ 1.2–1.4 ppm (ester methyl group) .
    • ¹³C NMR : Peaks at ~170 ppm (ester C=O) and ~165 ppm (amide C=O) .
  • IR Spectroscopy : Bands at 1650–1700 cm⁻¹ (C=O stretches) and 3300–3400 cm⁻¹ (N-H stretches) .

Advanced: How to assess biological activity and mechanism of action?

Answer:

  • Antibacterial Assays : Use minimum inhibitory concentration (MIC) tests against Gram-positive/negative strains. For example, compound derivatives showed MIC values of 2–8 µg/mL against S. aureus .
  • Enzyme Inhibition Studies : Evaluate interactions with bacterial targets (e.g., dihydrofolate reductase) via kinetic assays. IC₅₀ values can be determined using spectrophotometric methods .
  • Mechanistic Probes : Incorporate isotopic labeling (e.g., ¹⁵N in the amide group) to track metabolic pathways via LC-MS .

Advanced: How to resolve contradictions in synthetic yields?

Answer:

  • Byproduct Analysis : Use LC-MS or GC-MS to identify side products (e.g., unreacted starting materials or hydrolysis byproducts) .
  • Catalyst Screening : Test alternative bases (e.g., DIPEA vs. triethylamine) to minimize side reactions. For example, DIPEA increased yields by 15% in analogous acylations .
  • Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with CH₂Cl₂ or THF to reduce ester hydrolysis .

Advanced: What computational methods predict reactivity or binding interactions?

Answer:

  • DFT Calculations : Model the electrophilicity of the bromobutanoyl group and nucleophilic attack sites on the thiophene ring .
  • Molecular Docking : Simulate interactions with biological targets (e.g., bacterial enzymes) using AutoDock Vina. Focus on hydrogen bonding with the amide group and hydrophobic contacts with the cycloheptathiophene core .
  • MD Simulations : Assess stability of the compound in lipid bilayers for membrane permeability studies .

Basic: How to address poor solubility in aqueous buffers?

Answer:

  • Co-solvents : Use DMSO (≤10% v/v) or ethanol to enhance solubility without denaturing proteins in bioassays .
  • Salt Formation : React with HCl or sodium bicarbonate to generate water-soluble salts .
  • Nanoformulation : Encapsulate in liposomes (e.g., phosphatidylcholine-based) for improved delivery in cellular studies .

Advanced: How to study regioselectivity in cyclization reactions?

Answer:

  • Isotopic Labeling : Introduce ¹³C at the carbonyl group to track cyclization pathways via NMR .
  • Kinetic Profiling : Compare reaction rates under varying temperatures (25°C vs. 60°C) to identify thermodynamically vs. kinetically controlled products .
  • Computational Analysis : Use Gaussian09 to calculate transition state energies for competing pathways (e.g., 5- vs. 7-membered ring formation) .

Advanced: How to design structure-activity relationship (SAR) studies?

Answer:

  • Substituent Variation : Synthesize analogs with:
    • Halogen replacements (e.g., Cl instead of Br) .
    • Modified ester groups (e.g., methyl instead of ethyl) .
  • Bioactivity Testing : Compare MIC values, logP, and topological polar surface area (TPSA) to correlate hydrophobicity and activity .
  • 3D-QSAR Models : Build CoMFA/CoMSIA models using biological data to predict optimal substituents .

Basic: How to troubleshoot unexpected byproducts during synthesis?

Answer:

  • Reaction Monitoring : Use in-situ IR or Raman spectroscopy to detect intermediates (e.g., uncyclized amides) .
  • Acid/Base Quenching : Add HCl or NaHCO₃ during workup to protonate/deactivate reactive species .
  • Purification Refinement : Increase HPLC gradient slope (e.g., 30%→100% methanol in 20 min) to resolve closely eluting peaks .

Advanced: What strategies improve enantiomeric purity?

Answer:

  • Chiral Catalysts : Use (R)-BINOL-derived phosphoric acids to induce asymmetry during cyclization (e.g., 80% ee achieved in analogous systems) .
  • Chiral HPLC : Employ Chiralpak IG columns with hexane/isopropanol (90:10) to separate enantiomers .
  • Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral acids (e.g., L-tartaric acid) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-[(2-bromobutanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-[(2-bromobutanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

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